Picrasidine I
CAS No.: 100234-59-1
Cat. No.: VC20741057
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100234-59-1 |
---|---|
Molecular Formula | C14H12N2O2 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol |
Standard InChI | InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3 |
Standard InChI Key | JOHWQLSNGRWJRK-UHFFFAOYSA-N |
SMILES | COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C |
Canonical SMILES | COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C |
Appearance | Yellow powder |
Chemical Structure and Properties
Picrasidine I is a dimeric alkaloid characterized by specific structural features that contribute to its biological activities. The compound belongs to the β-carboline alkaloid family, which is known for diverse pharmacological effects.
Chemical Composition and Identification
Picrasidine I is chemically identified as 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, with multiple synonyms including 4-methoxy-1-vinyl-9H-beta-carbolin-8-ol . Its chemical characteristics are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C14H12N2O2 |
Molecular Weight | 240.26 g/mol |
CAS Number | 100234-59-1 |
Chemical Class | β-carboline alkaloid |
Physical State | Solid |
Relative Density | 1.352 g/cm³ |
Storage Recommendation | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Source and Extraction
Picrasidine I is naturally derived from Picrasma quassioides, a plant traditionally used in Asian medicine . This plant has been reported to contain various bioactive compounds targeting multiple signaling pathways, with Picrasidine I being one of its notable constituents . The extraction and purification processes for this compound typically involve specialized techniques to isolate it from plant material.
Biological Activities
Research has demonstrated that Picrasidine I possesses multiple biological activities, with anticancer effects being the most extensively studied.
Anticancer Effects
Picrasidine I has shown significant cytotoxic activity against several cancer cell lines, as detailed in recent studies. The compound demonstrates dose-dependent and time-dependent inhibitory effects on cancer cell proliferation.
Effects on Melanoma
Studies on metastatic melanoma cell lines (HMY-1 and A2058) have shown that Picrasidine I induces cytotoxicity through cell cycle arrest in the sub-G1 phase . The compound downregulates cell cycle-related proteins, including cyclin A2, cyclin D1, cyclin-dependent kinases 4 (CDK4), and CDK6 . This modulation of cell cycle regulators contributes to its antiproliferative effects on melanoma cells.
Effects on Oral Squamous Cell Carcinoma
Research on oral squamous cell carcinoma has demonstrated that Picrasidine I reduces cell viability in a dose-dependent manner . When treated with different concentrations (20, 30, and 40 μM) for 24, 48, and 72 hours, oral cancer cells showed significantly reduced viability . Picrasidine I exerts its cytotoxic effect through arresting the cell cycle at G2/M phase by downregulating cyclin A, cyclin B, CDK4, and CDK6 .
Effects on Nasopharyngeal Carcinoma
In nasopharyngeal carcinoma (NPC) cells, Picrasidine I has demonstrated cytotoxic effects with IC50 values of 23.76 μM and 30.02 μM in NPC-039 and NPC-BM cell lines, respectively . Treatment with Picrasidine I (10, 20, and 40 μM) decreased the viability of NPC cell lines in both dose- and time-dependent manners . The compound induced cell cycle arrest in the sub-G1, S, and G2/M phases in NPC cells .
Anti-inflammatory and Anti-osteoclastogenic Effects
Beyond its anticancer properties, Picrasidine I has demonstrated anti-inflammatory and anti-osteoclastogenic effects . Research indicates that Picrasidine I inhibits inflammation-induced activation of MAPKs (Mitogen-Activated Protein Kinases), NF-κB (Nuclear Factor kappa B), and ROS (Reactive Oxygen Species) generation . Additionally, it suppresses the gene expression of c-Fos and NFATc1 in osteoclast precursors, contributing to its anti-osteoclastogenic activity .
Molecular Mechanisms of Action
The biological effects of Picrasidine I are mediated through multiple molecular mechanisms, including apoptosis induction and modulation of various signaling pathways.
Apoptosis Induction
Picrasidine I induces apoptosis through both intrinsic and extrinsic pathways in different cancer cell types. Table 2 summarizes the apoptotic mechanisms of Picrasidine I across different cancer types.
Signaling Pathway Modulation
Picrasidine I modulates several signaling pathways that are critical for cell survival, proliferation, and death:
MAPK Pathway
In melanoma cells, Picrasidine I activates the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . Interestingly, in oral cancer cells, it downregulates JNK phosphorylation, suggesting context-dependent effects on the MAPK pathway . In NPC cells, Picrasidine I downregulates the ERK1/2 pathway .
AKT Pathway
Picrasidine I inhibits the protein kinase B (AKT) signaling pathway in both melanoma and NPC cells . The AKT pathway is crucial for cell survival, and its inhibition contributes to the proapoptotic effects of Picrasidine I.
HO-1 Induction
In NPC cells, Picrasidine I significantly increases heme oxygenase-1 (HO-1) expression, which appears to be a critical molecule in Picrasidine I-induced apoptosis . The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) datasets have revealed correlations between HMOX1 (the gene encoding HO-1) expression and NPC pathogenesis .
Claspin Inhibition
A human apoptosis array indicated claspin inhibition upon Picrasidine I treatment in melanoma cells, suggesting potential involvement in apoptosis and cell cycle regulation . Claspin is known to function as a mediator protein in the ATR-Chk1 pathway, which is involved in DNA damage responses and cell cycle checkpoints.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume